molecular formula C9H14F3NO2S B2729990 Tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate CAS No. 2248183-98-2

Tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B2729990
CAS No.: 2248183-98-2
M. Wt: 257.27
InChI Key: WOYNTYCDIKTVIB-FSPLSTOPSA-N
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Description

Tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate is a compound that features a tert-butyl group, a trifluoromethyl group, and a thiazolidine ring

Preparation Methods

The synthesis of tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of this compound with appropriate reagents under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis due to its unique structural properties.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the trifluoromethyl group can enhance its lipophilicity and metabolic stability. The thiazolidine ring can interact with various enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate can be compared with other similar compounds such as:

    Tert-butyl (2S,4R)-2-(methyl)-1,3-thiazolidine-4-carboxylate: This compound has a methyl group instead of a trifluoromethyl group, which can affect its reactivity and biological activity.

    Tert-butyl (2S,4R)-2-(ethyl)-1,3-thiazolidine-4-carboxylate: The presence of an ethyl group can influence the compound’s properties and applications.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2S/c1-8(2,3)15-6(14)5-4-16-7(13-5)9(10,11)12/h5,7,13H,4H2,1-3H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYNTYCDIKTVIB-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CSC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CS[C@H](N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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